An In-Depth Technical Guide to Diethyl 2-Oxosuccinate, Sodium Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Diethyl 2-Oxosuccinate, Sodium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Diethyl 2-oxosuccinate, sodium salt (CAS Number: 40876-98-0), a versatile reagent pivotal in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. This document delves into its chemical identity, synthesis, key applications with detailed experimental protocols, and essential analytical characterization techniques, offering field-proven insights for researchers and scientists.
Chemical Identity and Physicochemical Properties
Diethyl 2-oxosuccinate, sodium salt, is a stable and versatile chemical intermediate. A comprehensive understanding of its properties is fundamental to its effective application in research and development.
Synonyms:
-
Oxalacetic acid diethyl ester, sodium salt[1]
-
Sodium diethyl oxalacetate[1]
-
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate[3]
Table 1: Physicochemical Properties of Diethyl 2-Oxosuccinate, Sodium Salt
| Property | Value | Source(s) |
| CAS Number | 40876-98-0 | [1][2][4][5][6] |
| Molecular Formula | C₈H₁₁NaO₅ | [2][4][6] |
| Molecular Weight | 210.16 g/mol | [1][2][4][6] |
| Appearance | White to light yellow or beige crystalline powder | [7][8] |
| Melting Point | 188-190 °C (literature) | [1][9] |
| Solubility | Soluble in water. | [8] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [8] |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). | [8] |
Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt via Claisen Condensation
The industrial and laboratory-scale synthesis of Diethyl 2-oxosuccinate, sodium salt is predominantly achieved through a Claisen condensation reaction between diethyl oxalate and ethyl acetate, utilizing a strong base such as sodium ethoxide.[10][11][12] The causality behind this choice of reaction lies in the fact that diethyl oxalate lacks α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophilic acceptor for the enolate of ethyl acetate.[10][13] This directed reactivity is crucial for achieving a high yield of the desired product.
A notable process improvement involves the order of addition of the reactants. Adding the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate, rather than the reverse, results in a more manageable, free-flowing product slurry that is easier to filter and purify.[5][7]
Synthesis Mechanism: The Claisen Condensation
The mechanism proceeds through several key steps, each with a clear causal relationship driving the reaction forward.
Diagram 1: Mechanism of the Claisen Condensation for the Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt
Caption: The Claisen condensation mechanism for synthesizing Diethyl 2-oxosuccinate, sodium salt.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a patented method designed to produce a free-flowing product, facilitating easier handling and purification.[5][7]
Materials:
-
Diethyl oxalate, freshly distilled (150 g)
-
Ethyl acetate (91.1 g)
-
21% solution of sodium ethoxide in ethanol (325 g)
-
Ethanol for washing
-
Ice bath
Equipment:
-
Two-liter reaction kettle with a mechanical stirrer, addition funnel, thermometer, and thermowatch.
-
Vacuum filtration apparatus.
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the reaction kettle with 150 g of freshly distilled diethyl oxalate and 91.1 g of ethyl acetate.
-
Cooling: Cool the contents of the kettle to a temperature between 0°C and 15°C using an ice bath.
-
Addition of Base: Add the 325 g of 21% sodium ethoxide solution dropwise into the kettle via the addition funnel while maintaining the temperature between 0°C and 15°C. Stir the mixture mechanically throughout the addition.
-
Reaction: Continue stirring the mixture at 0°C to 15°C for 4 hours. During this time, the contents will become opaque, and a reddish-brown solid will form.
-
Heating: After the 4-hour stirring period, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 80°C) for 30 minutes.
-
Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. The product will precipitate as a paste-like solid. For improved crystallization, seeding with a small amount of solid sodium diethyl oxalacetate (0.2 g) can be performed at 45°C during the cool-down period.[7]
-
Isolation: Filter the solid product using vacuum filtration.
-
Washing: Wash the filter cake with a generous volume of ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the solid product. For optimal results, the material can be crushed into a fine powder and dried under vacuum at 60°C for 6 hours.[7] This yields a free-flowing crystalline product.
Applications in the Synthesis of Pharmaceutically Relevant Heterocycles
Diethyl 2-oxosuccinate, sodium salt is a valuable building block for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their biological activities.[9][14] Its dicarbonyl functionality and enolizable nature provide multiple reactive sites for cyclization reactions.
Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
Spirooxindoles are a class of compounds with a wide range of biological activities. Diethyl 2-oxosuccinate, sodium salt can be utilized in a one-pot, multi-component reaction to synthesize complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[1][15][16]
Diagram 2: Workflow for the Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
Caption: A generalized workflow for the multi-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].
The following is a general procedure for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using a heterogeneous catalyst, which can often be adapted for catalyst-free conditions depending on the specific substrates.[16]
Materials:
-
Hydrazine (1 mmol)
-
Diethyl 2-oxosuccinate, sodium salt (or another β-keto ester) (1 mmol)
-
Isatin derivative (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
-
Catalyst (e.g., Fe₃O₄@L-arginine, 8 mol%) (optional)[16]
-
Dichloromethane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the hydrazine (1 mmol), diethyl 2-oxosuccinate, sodium salt (1 mmol), isatin derivative (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol). If using a catalyst, add it at this stage.
-
Reaction: Stir the reaction mixture under solvent-free conditions at room temperature for the appropriate time, as determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, dissolve the reaction mixture in dichloromethane. If a magnetic catalyst was used, it can be separated at this stage using a magnet.
-
Purification: The product can be purified by appropriate methods such as recrystallization or column chromatography to yield the desired spiro[indoline-3,4′-pyrano[2,3-c]pyrazole].
Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles
2,3-Dioxopyrrolidines are important synthetic intermediates. A straightforward one-pot synthesis of ethyl 4-(hetero)aryl-2,5-dihydro-1H-pyrrole-3-carboxylates can be achieved using diethyl 2-oxosuccinate, sodium salt.[1][17]
This protocol describes a one-pot reaction to synthesize 2,3-dioxo-5-(substituted)arylpyrroles.[1]
Materials:
-
Diethyl 2-oxosuccinate, sodium salt (1 equivalent)
-
30% Methylamine solution in absolute ethanol (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Ethanol
-
Ice-water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: Prepare a suspension of diethyl 2-oxosuccinate, sodium salt (1 equiv.), 30% methylamine solution in absolute ethanol (1 equiv.), and the desired aldehyde (1 equiv.) in ethanol.
-
Heating: Heat the suspension at reflux for approximately 30 minutes, or until a complete solution is formed.
-
Quenching: After cooling the reaction mixture, pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with hydrochloric acid. A precipitate will form.
-
Isolation: Filter the precipitate and wash it with water and then with diethyl ether to remove any residual aldehyde.
-
Drying: Dry the product under reduced pressure to obtain the 2,3-dioxopyrrolidine with sufficient purity for many subsequent applications.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Diethyl 2-oxosuccinate exists in equilibrium between its keto and enol forms.[18] The sodium salt is the enolate form. This tautomerism is a key feature of its reactivity, as the enol or enolate is the nucleophilic species in reactions such as the Claisen condensation. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. In many cases, the enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Diagram 3: Keto-Enol Tautomerism of Diethyl 2-Oxosuccinate
Caption: The equilibrium between the keto and enol forms of Diethyl 2-oxosuccinate.
Analytical Characterization
Ensuring the identity and purity of Diethyl 2-oxosuccinate, sodium salt, and its reaction products is crucial for reproducible and reliable research. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretching vibrations for the ester and ketone groups. A C=C stretching vibration may be observed for the enol form. A strong C-O stretching band for the ester is also expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of purity. | ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet). A signal for the vinylic proton in the enol form or the α-proton in the keto form. ¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl groups, and the vinylic carbons of the enol form.[3][14] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and monitoring reaction progress. | A single major peak under appropriate chromatographic conditions would indicate high purity. Can be used to track the consumption of starting materials and the formation of the product over time. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Gas Chromatography (GC) | Purity assessment and identification. | Can be used to identify the sodium salt of diethyl oxalacetate and assess its purity.[7] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling Diethyl 2-oxosuccinate, sodium salt.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation.[9]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are essential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed and under an inert atmosphere as it is moisture-sensitive.
Conclusion
Diethyl 2-oxosuccinate, sodium salt is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules of interest to the pharmaceutical industry. Its utility in multi-component reactions for the efficient synthesis of diverse heterocyclic scaffolds underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, key applications with detailed protocols, and analytical characterization, offering a solid foundation for its effective use in the laboratory.
References
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